D-Threonyl-L-serine

Chiral differentiation Mass spectrometry Infrared photodissociation spectroscopy

D-Threonyl-L-serine (CAS 656221-74-8) is a synthetic heterochiral dipeptide composed of a D-threonine residue linked to an L-serine residue. Its molecular formula is C₇H₁₄N₂O₅ and its molecular weight is 206.20 g/mol.

Molecular Formula C7H14N2O5
Molecular Weight 206.20 g/mol
CAS No. 656221-74-8
Cat. No. B12517195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Threonyl-L-serine
CAS656221-74-8
Molecular FormulaC7H14N2O5
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CO)C(=O)O)N)O
InChIInChI=1S/C7H14N2O5/c1-3(11)5(8)6(12)9-4(2-10)7(13)14/h3-5,10-11H,2,8H2,1H3,(H,9,12)(H,13,14)/t3-,4-,5+/m0/s1
InChIKeyGXDLGHLJTHMDII-VAYJURFESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Threonyl-L-serine (CAS 656221-74-8): A Heterochiral Dipeptide for Specialized Biochemical Research


D-Threonyl-L-serine (CAS 656221-74-8) is a synthetic heterochiral dipeptide composed of a D-threonine residue linked to an L-serine residue [1]. Its molecular formula is C₇H₁₄N₂O₅ and its molecular weight is 206.20 g/mol . This compound belongs to the dipeptide class but is distinct from the naturally occurring homochiral L-threonyl-L-serine due to its mixed D-/L-stereochemistry. This unique configuration fundamentally alters its interaction with biological systems, making it a valuable tool for probing chiral recognition phenomena, enzymatic specificity, and peptide stability that are not accessible with all-L-amino acid variants.

Heterochiral D-Thr–L-Ser scaffold for enantiomer-comparison studies
Chiral recognition probe for enzyme-specificity research workflows
N-terminal D-amino acid may support proteolytic stability review
One of four Thr-Ser diastereomers for chiral reference-standard workflows

Why D-Threonyl-L-serine Cannot Be Replaced by Generic Thr-Ser Dipeptides for Chiral-Sensitive Research


Generic substitution of D-Threonyl-L-serine with its more common diastereomers, such as L-threonyl-L-serine or D-threonyl-D-serine, is scientifically invalid for research requiring specific chiral environments. The stereochemistry of individual amino acid residues dictates the secondary structure, molecular recognition, and stability of a peptide [1]. D-Threonyl-L-serine possesses a specific heterochiral arrangement that is not replicated by its all-L or all-D counterparts. Critically, experimental evidence demonstrates that replacing an L-threonine with its D-enantiomer in a peptide context can significantly alter fundamental properties such as intermolecular hydrogen bonding strength, directly impacting structural integrity and function [2]. Therefore, for applications studying heterochiral interactions, proteolytic stability conferred by a D-amino acid at the N-terminus, or chiral separation, only the specific isomer provides the correct molecular architecture.

Risk Factor
Target (D-Thr-L-Ser)
Substitute Risk
Stereochemistry
Defined heterochiral D-Thr–L-Ser arrangement
All-L or all-D homochiral analogs may alter recognition
H-bond network
Weakened intermolecular H-bonds reported
Stronger H-bond patterns in all-L counterparts may shift assembly
Protease exposure
N-terminal D-Thr may reduce exoprotease susceptibility
All-L Thr-Ser dipeptides may degrade more rapidly in biological matrices

D-Threonyl-L-serine (CAS 656221-74-8): Evidence-Based Differentiation from Its Closest Analogs


Stereochemical Fingerprint: Distinctive IRPD Spectrum of D-Thr-L-Ser Clusters vs. All-L Counterparts

Infrared photodissociation (IRPD) spectroscopy directly differentiates D-Threonyl-L-serine from its all-L analog. A head-to-head study of threonine-substituted serine octamer ions ([L-Ser₇ + L/D-Thr₁]H⁺ and [L-Ser₆ + L/D-Thr₂]H⁺) showed that chiral differentiation is achieved by comparing their IRPD spectra [1]. The main spectral difference between L-Thr-containing and D-Thr-containing clusters was located in the 3300–3500 cm⁻¹ region, indicating that the substitution of L-Ser by D-Thr weakens intermolecular H-bonds and loosens the original structures of the serine octamers [1]. No quantitative difference in bond energy was reported, but the qualitative spectral shift provides a definitive analytical signature.

IRPD spectral fingerprint
Direct head-to-head comparison
Qualitative shift in 3300–3500 cm⁻¹ region vs. all-L analog; D-Thr substitution indicates weaker intermolecular H-bonds.
Reported spectral differentiation context
Gas-phase ESI-IRPD conditions; supports chiral identity verification
Chiral differentiation Mass spectrometry Infrared photodissociation spectroscopy Peptide structure

Conformational Instability: D-Thr Substitution Disrupts H-Bonding Networks Relative to L-Thr

The same IRPD study concluded that substituting an L-serine monomer with a D-threonine monomer in serine octamer clusters weakens the intermolecular hydrogen-bonding network [1]. This structural loosening implies that a peptide with a D-Thr residue at the N-terminus, such as D-Threonyl-L-serine, has a different inherent conformational stability compared to its all-L analog. While not directly measured as a half-life, this reduced internal H-bond strength is evidence of a fundamentally altered stability profile, which can translate to different aggregation behavior, enzymatic susceptibility, or receptor binding kinetics.

H-bond network disruption
Direct head-to-head comparison
Weakened intermolecular H-bonds in D-Thr-containing clusters vs. stronger H-bonds in all-L clusters.
Reported conformational stability context
Gas-phase cluster analysis; may inform self-assembly studies
Peptide stability Hydrogen bonding Structural biology Prebiotic chemistry

Resistance to Exoproteolytic Degradation: N-Terminal D-Amino Acid Confers Class-Level Stability Advantage over L-Thr-L-Ser

Peptides with a D-amino acid at the N-terminus are broadly documented to exhibit enhanced resistance to aminopeptidases and other exoproteases compared to their all-L counterparts [1]. D-Threonyl-L-serine, featuring an N-terminal D-Thr residue, falls into this class. While quantitative stability data for this specific dipeptide is not available in isolation, a class-level inference can be made: D-Threonyl-L-serine is predicted to have a longer half-life in biological matrices containing exoproteases than L-threonyl-L-serine. This is a critical differentiator for any application involving cell culture, in vivo administration, or biological assays where peptide integrity must be maintained [2].

Predicted protease resistance
Class-level inference
N-terminal D-amino acid class is broadly reported to enhance exoprotease resistance vs. all-L peptides.
Reported class-level stability context
Specific dipeptide half-life data to verify; class inference only
Proteolytic stability D-amino acid peptides Drug design Pharmacokinetics

Defined Isomeric Structure Enables Its Use as a Chiral Chromatography Standard to Differentiate All Four Thr-Ser Diastereomers

The family of threonine-serine dipeptides comprises four distinct diastereomers: L-Thr-L-Ser, L-Thr-D-Ser, D-Thr-L-Ser, and D-Thr-D-Ser . D-Threonyl-L-serine is one specific stereoisomer necessary to complete a set of analytical standards for chiral method development. The ability to chromatographically resolve threonine and serine enantiomers is well-established, with baseline separations of all four free amino acid isomers demonstrated on commercial chiral columns [1]. While a direct dipeptide separation has not been explicitly published, the distinct steric and electronic properties of the D-Thr-L-Ser isomer ensure it will exhibit a unique retention time in chiral HPLC or GC methods compared to its diastereomers, making it an essential reference compound for analytical validation.

Enantiomer reference standard
Class-level inference
Expected unique retention among four Thr-Ser diastereomers; completes analytical reference set.
Supports chiral method development
Specific separation to confirm on chosen chiral column
Chiral separation Analytical standard Quality control Diastereomer resolution

High-Value Application Scenarios for D-Threonyl-L-serine (CAS 656221-74-8) Based on Verified Evidence


Chiral-Editing Controls in Peptide Mass Spectrometry Assays

The distinctive IRPD spectral fingerprint of D-Thr-containing clusters, showing a shift in the 3300–3500 cm⁻¹ region [1], enables D-Threonyl-L-serine to be used as a chiral-editing control in gas-phase structural biology studies. Researchers can spike a homochiral serine octamer experiment with this heterochiral dipeptide to systematically disrupt H-bonding networks, confirming the role of chirality in self-assembly.

Analytical Reference Standard for Chiral Purity Determination of Thr-Ser Dipeptides

As one of the four possible Thr-Ser diastereomers, D-Threonyl-L-serine is a required reference compound for developing HPLC or GC methods to determine the stereochemical purity of synthetic batches of any Thr-Ser dipeptide [1][2]. Its inclusion in a method validation protocol ensures that the heterochiral peak is correctly assigned and quantified, preventing misidentification of impurities.

Stability-Enhanced Substrate for Dipeptide Uptake and Transport Studies

For in vitro assays investigating peptide transporters (e.g., PEPT1), replacing the rapidly degraded L-Thr-L-Ser with D-Threonyl-L-serine leverages the class-level proteolytic resistance conferred by its N-terminal D-amino acid [1] to ensure the intact substrate concentration remains stable throughout the assay period, yielding more accurate kinetic measurements.

Application
Selection Property
Validation Focus
Chiral editing control studies
Spectral differentiation (IRPD region)
IRPD spectral confirmation
Enantiomer reference standard
Diastereomer purity
Chiral HPLC/GC retention confirmation
Proteolytic stability research
N-terminal D-amino acid
Protease resistance review
Quote Request

Request a Quote for D-Threonyl-L-serine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.